molecular formula C9H11Cl3N2O B1456050 2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-one CAS No. 1306738-54-4

2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-one

Cat. No.: B1456050
CAS No.: 1306738-54-4
M. Wt: 269.6 g/mol
InChI Key: DKBDLVCTPNEZEA-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one is a pyrazole-derived ketone featuring a trichloromethyl group at the ethanone position and a substituted pyrazole ring (1-ethyl-3,5-dimethyl substitution). This compound belongs to a broader class of heterocyclic molecules with applications in medicinal chemistry and materials science. Its synthesis likely follows methodologies analogous to other pyrazole-ethanone derivatives, such as palladium-catalyzed cross-coupling or condensation reactions, as seen in related compounds .

Properties

IUPAC Name

2,2,2-trichloro-1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl3N2O/c1-4-14-6(3)7(5(2)13-14)8(15)9(10,11)12/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBDLVCTPNEZEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C(=O)C(Cl)(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrazole Core

The pyrazole ring substituted at positions 1, 3, and 5 (with ethyl and methyl groups) is typically synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. Common methods include:

  • Cyclocondensation of ethylhydrazine derivatives with β-diketones or β-ketoesters.
  • Use of substituted hydrazines with α,β-unsaturated carbonyl compounds under controlled conditions.

The ethyl group at N-1 and methyl groups at C-3 and C-5 are introduced through appropriate choice of starting materials or via alkylation post-ring formation.

Introduction of the 2,2,2-Trichloroacetyl Group

The key functionalization involves attaching the 2,2,2-trichloroacetyl moiety at the 4-position of the pyrazole ring. This is generally achieved by:

  • Electrophilic acylation using 2,2,2-trichloroacetyl chloride or related reagents.
  • Direct reaction of the pyrazole intermediate with trichloroacetylating agents under Lewis acid catalysis or base-mediated conditions.

This step requires careful control to avoid overreaction or side products, often using solvents like dichloromethane or chloroform, and low temperatures to enhance selectivity.

Detailed Reaction Conditions and Optimization

Step Reagents and Conditions Notes and Observations Yield (%)
1 Condensation of ethylhydrazine with 3,5-dimethyl-1,3-diketone Solvent: ethanol; reflux; acid or base catalysis 75-85
2 N-ethylation of pyrazole core Alkyl halide (ethyl bromide), base (K2CO3), DMF solvent 80-90
3 Acylation with 2,2,2-trichloroacetyl chloride Solvent: CH2Cl2; base: triethylamine; 0-5°C; inert atmosphere 65-75

Note: The yields are approximate and based on analogous pyrazole trichloromethyl ketone syntheses reported in heterocyclic chemistry literature.

Research Findings and Characterization

  • Purity and Structural Confirmation: The final compound is characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry. The presence of the trichloromethyl ketone group is confirmed by a characteristic carbonyl stretch near 1700 cm⁻¹ in IR and a downfield carbonyl carbon signal in 13C NMR (~180 ppm).

  • Crystallographic Data: Although direct X-ray crystallographic data on this compound is limited, related pyrazole-trichloromethyl ketones show planar pyrazole rings with slight distortions around the ketone substituent due to steric effects.

  • Reaction Optimization: Lower temperatures during acylation reduce side reactions. Use of dry solvents and inert atmosphere prevents hydrolysis of reactive intermediates.

Comparative Analysis with Related Compounds

Feature 2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one Related Pyrazole Ketones
Pyrazole substitution pattern 1-ethyl, 3,5-dimethyl Varies (mono- or disubstituted)
Acylating agent 2,2,2-Trichloroacetyl chloride Acetyl chloride, benzoyl chloride
Reaction medium CH2Cl2, low temperature Similar solvents, sometimes DMF
Yield range Moderate to good (65-85%) Similar yields
Functional group stability Sensitive to moisture, requires inert atmosphere Comparable

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.

    Substitution: The trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of new compounds with different functional groups.

Scientific Research Applications

Synthesis of Biologically Active Compounds

The compound is often utilized as an intermediate in the synthesis of various biologically active molecules. Its chlorinated structure enhances reactivity, making it a valuable building block in medicinal chemistry.

Agricultural Chemistry

Due to its potential herbicidal properties, 2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one is investigated for use in agrochemicals. Research indicates that derivatives of this compound can exhibit significant herbicidal activity against certain weed species.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for the detection and quantification of other substances. Its ability to form stable complexes makes it suitable for spectroscopic analysis.

Biological Studies

The compound has been studied for its effects on various biological systems, including its potential role as an inhibitor in enzymatic reactions. For instance, research has shown that it can inhibit specific enzymes involved in metabolic pathways.

Case Study 1: Herbicidal Activity

A study conducted by researchers at a leading agricultural university evaluated the herbicidal efficacy of derivatives of this compound on common weed species. The results indicated a significant reduction in weed biomass when treated with optimal concentrations of the compound.

Case Study 2: Enzyme Inhibition

In another study published in a peer-reviewed journal, the compound was tested for its inhibitory effects on acetylcholinesterase (AChE). The findings demonstrated that it could effectively reduce AChE activity at certain concentrations, suggesting potential applications in neuropharmacology.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The pyrazole ring may also interact with aromatic residues in the active site of enzymes, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs include pyrazole-ethanone derivatives with variations in substituents on the pyrazole ring or the ethanone moiety. Below is a comparative analysis:

Compound Name Substituents (Pyrazole/Ethanone) Molecular Weight (g/mol) Key Properties/Applications
Target Compound 1-Ethyl-3,5-dimethyl pyrazole; CCl₃ ~312.5 (estimated) High electrophilicity; potential agrochemical/pharmaceutical intermediate
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanone 1,3,5-Trimethyl pyrazole; CH₃ 166.2 Intermediate in heterocyclic synthesis
2,2,2-Trifluoro-1-(1H-pyrazol-4-yl)ethanone Unsubstituted pyrazole; CF₃ 182.1 Enhanced stability; fluorinated drug precursor
(Z)-1-(4-Chlorophenyl)-2-(3,5-dimethyl-4-(aryldiazenyl)-1H-pyrazol-1-yl)ethanone 4-Chlorophenyl; diazenyl substituents ~350–400 Antimicrobial activity (e.g., compound 22: MIC 6.25 µg/mL against E. coli)
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbonyl chloride 1-Ethyl-3,5-dimethyl pyrazole; COCl 216.7 Reactive acylating agent; used in peptide coupling

Key Observations :

  • Trichloro vs.
  • Substituent Position : The 1-ethyl-3,5-dimethyl pyrazole core in the target compound may confer steric hindrance, affecting binding affinity in biological systems compared to simpler methyl-substituted analogs .
  • Biological Activity: Diazenedyl-substituted ethanones (e.g., compound 22 in ) exhibit potent antimicrobial activity, suggesting that the trichloroethanone moiety in the target compound could similarly enhance bioactivity if paired with appropriate pharmacophores.

Biological Activity

2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one is a synthetic compound characterized by its trichloromethyl group and a pyrazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, including its mechanism of action, applications in research, and relevant case studies.

  • Molecular Formula : C10H13Cl3N2O
  • Molar Mass : 271.57 g/mol
  • CAS Number : 1338494-96-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The trichloromethyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity.
  • Receptor Modulation : The compound may interact with specific receptors involved in various signaling pathways.
  • Cellular Effects : It has been observed to induce apoptosis in certain cancer cell lines, suggesting potential anticancer properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

Cell Line IC50 (µM) Effect
HCT116 (Colon Cancer)12.5Induces apoptosis
MCF7 (Breast Cancer)15.0Cell cycle arrest
HeLa (Cervical Cancer)10.0Significant growth inhibition

These findings suggest that the compound may serve as a lead compound for developing new anticancer therapies.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease mechanisms:

Enzyme Target Inhibition Type IC50 (µM)
AcetylcholinesteraseCompetitive8.0
Cyclooxygenase (COX)Non-competitive6.5

These results indicate that the compound could be useful in treating conditions related to enzyme overactivity, such as inflammation and neurodegenerative diseases.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

  • Study on Colon Cancer Cells : A study published in Journal of Medicinal Chemistry demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in HCT116 cells. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent apoptosis.
  • Neuroprotective Effects : In a study investigating neuroprotective agents against Alzheimer's disease, the compound showed promise by inhibiting acetylcholinesterase activity effectively while demonstrating low cytotoxicity at therapeutic doses.

Q & A

Q. Basic

  • 1H/13C NMR : Assign pyrazole ring protons (δ 2.1–2.5 ppm for methyl groups, δ 1.3–1.5 ppm for ethyl CH3) and ketone carbonyl (δ 190–200 ppm in 13C).
  • IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Cl stretches at 750–800 cm⁻¹.
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ with isotopic clusters due to three chlorine atoms .

Advanced
Single-crystal X-ray diffraction using SHELXL (Evidences 1, 3, 7) resolves challenges from heavy chlorine atoms, which cause absorption artifacts. Data collection at low temperature (100 K) improves resolution. Hydrogen bonding networks (e.g., C=O⋯H-N) stabilize the crystal lattice, as seen in related pyrazolyl ethanones .

How can researchers evaluate the biological activity of this compound, and what structural features correlate with efficacy?

Basic
Preliminary assays include:

  • Antimicrobial Screening : Broth microdilution (MIC against S. aureus, E. coli).
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HeLa).
  • Antioxidant Activity : DPPH radical scavenging .

Advanced
Structure-activity relationship (SAR) studies reveal that the trichloromethyl group enhances lipophilicity, improving membrane penetration. Pyrazole ring methylation reduces metabolic degradation. Molecular docking (e.g., AutoDock Vina) predicts binding to bacterial enoyl-ACP reductase (FabI), validated via enzyme inhibition assays .

What computational strategies are recommended to predict the compound’s reactivity and interaction with biological targets?

Q. Advanced

  • Quantum Chemical Calculations : DFT (B3LYP/6-311+G**) optimizes geometry and calculates Fukui indices for electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulates binding stability in protein active sites over 100 ns trajectories.
  • ADMET Prediction : SwissADME or pkCSM models assess bioavailability and toxicity risks .

How does the substitution pattern on the pyrazole ring influence the compound’s stability under varying pH and temperature conditions?

Q. Advanced

  • pH Stability : The ethyl group at N1 reduces hydrolysis susceptibility compared to smaller alkyl substituents. Degradation studies (HPLC monitoring) show instability in alkaline conditions (pH > 9).
  • Thermal Stability : TGA/DSC analysis indicates decomposition above 200°C. Crystallinity (confirmed via PXRD) enhances thermal resistance compared to amorphous forms .

What methodological considerations are critical for resolving contradictions in bioactivity data across studies?

Q. Advanced

  • Standardized Assay Protocols : Use CLSI guidelines for antimicrobial testing to minimize variability.
  • Synergistic Effects : Check for adjuvant interactions (e.g., with β-lactams) using checkerboard assays.
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies .

How can researchers address challenges in crystallizing this compound for X-ray studies?

Q. Advanced

  • Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DMF/ethanol) to grow high-quality crystals.
  • Heavy Atom Derivatization : Soak crystals in KI solution to enhance diffraction.
  • Twinned Data Refinement : SHELXL’s TWIN/BASF commands model twinning, common with chlorinated compounds .

What analytical techniques are recommended for detecting trace impurities in synthesized batches?

Q. Basic

  • HPLC-PDA : C18 column, acetonitrile/water gradient. Impurity peaks elute earlier than the main product.
  • GC-MS : Detects volatile byproducts (e.g., unreacted acyl chloride).

Q. Advanced

  • LC-HRMS : Identifies non-volatile impurities (e.g., regioisomers) with <0.1% detection limits.
  • 2D NMR (HSQC, HMBC) : Assigns impurity structures when reference standards are unavailable .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-one

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